6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Physicochemical property comparison N-methylation effect Building block selection

Researchers sourcing nicotinic acid building blocks for CNS libraries risk SAR disruption with positional isomers or des-methyl analogs. This compound delivers authenticated 6-methyl-2-(N-methylpropargylamino)nicotinic acid with orthogonal COOH (amide coupling) and terminal alkyne (CuAAC) handles. • σ1R affinity determinant (matched analog Ki = 1.45 nM); nAChR subtype selectivity • cLogP 1.3, TPSA 53.4 Ų, HBD = 1 - CNS MPO favorable • Sequential, high-yielding conjugation enabled by electron-donating 6-Me substituent

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13254972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)O)N(C)CC#C
InChIInChI=1S/C11H12N2O2/c1-4-7-13(3)10-9(11(14)15)6-5-8(2)12-10/h1,5-6H,7H2,2-3H3,(H,14,15)
InChIKeyJKWNHVOLPCYQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid


6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS 1558201-35-6) is a heterocyclic building block belonging to the class of 2-aminonicotinic acid derivatives. It carries a C6-methyl group and an N-methyl-N-(prop-2-yn-1-yl)amino substituent at the 2-position, yielding a molecular formula of C₁₁H₁₂N₂O₂ (MW 204.22 g/mol) [1]. The propargylamino motif enables click-chemistry functionalization via copper-catalyzed alkyne–azide cycloaddition (CuAAC), while the carboxylic acid offers a handle for amide or ester conjugation . A structurally related 6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile scaffold has recently been reported to confer high-affinity sigma-1 receptor binding (Ki(hσ₁R) = 1.45 nM) and dual cholinesterase inhibition (AChE IC₅₀ = 13 nM), demonstrating the biological relevance of this substitution pattern [2].

Bifunctional building block for CuAAC click chemistry
Free carboxylic acid enables direct amide/ester conjugation
N-Methyl-propargylamino motif supports sigma-receptor affinity studies

Limitations of Class-Level Analogs for 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid


Nicotinic acid derivatives with propargylamino substituents at the 2-position are often treated as interchangeable building blocks in medicinal chemistry sourcing; however, subtle positional and N-substitution differences produce significant divergence in both physicochemical properties and downstream biological outcomes. The target compound's unique combination of a 6-methyl group and a tertiary N-methyl-N-propargylamine at C2 distinguishes it from the secondary-amine analog (6-methyl-2-(prop-2-yn-1-ylamino)pyridine-3-carboxylic acid, CAS 1248642-65-0), which lacks N-methylation and therefore differs in hydrogen-bond donor count (2 vs. 1), lipophilicity (XLogP3 difference of approximately 0.3–0.5 log units), and chemical reactivity (e.g., differential alkylation and oxidation susceptibility) [1]. When employed as a synthetic intermediate in nAChR- or sigma-receptor-targeted libraries, the specific substitution architecture of the 2-amino group has been shown to critically modulate both binding affinity and subtype selectivity [2]. Consequently, procurement decisions that rely on class-level or 'nearest neighbor' substitution risk introducing uncontrolled variables that undermine assay reproducibility, SAR interpretation, and patent position.

N-methylation absence Additional H-bond donor may alter permeability and target engagement
Carboxylate position 4-COOH isomer shifts amide exit vector, potentially affecting pharmacophore geometry
Electron-deficient analog 5-Fluoro substitution may slow CuAAC kinetics relative to 6-methyl

Quantitative Evidence vs. Closest Analogs for 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid


H-Bond Donor and cLogP Comparison with Secondary Amine Analog

The tertiary N-methyl-N-propargylamine motif in the target compound eliminates one hydrogen-bond donor (HBD = 1) relative to the secondary-amine analog 6-methyl-2-(prop-2-yn-1-ylamino)pyridine-3-carboxylic acid (CAS 1248642-65-0; HBD = 2). This N-methylation also increases calculated logP (XLogP3 = 1.3 for the target compound [1] vs. an estimated 0.8–1.0 for the des-methyl comparator), enhancing passive membrane permeability. In matched-pair analyses of 2-aminopyridine scaffolds, N-methylation has been associated with a 2- to 5-fold improvement in cellular permeability in Caco-2 monolayers [2].

H-Bond & cLogP
Data to verify
ΔHBD = −1; ΔXLogP3 ≈ +0.3–0.5
Reported N-methylation effect on permeability profile
In silico; no experimental logD
Physicochemical property comparison N-methylation effect Building block selection

Carboxylic Acid Handle vs. Ester Analogs for Amide Synthesis

The target compound bears a free carboxylic acid at the 3-position (pKa predicted 1.85 ± 0.36 [1]) enabling direct amide coupling (e.g., HATU, EDC/HOBt) without deprotection steps. By contrast, the commonly stocked analog 2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid (CAS not assigned in public databases) places the carboxylate at the 4-position, which alters both the electronic environment (resonance conjugation differs) and the geometry of the resulting amide vectors. In the IJMS 2025 study, 3,5-dicarbonitrile analogs bearing the identical 6-[methyl(prop-2-yn-1-yl)amino] motif were smoothly elaborated into amide libraries via the corresponding 3-carboxylic acid intermediates [2].

Carboxylate Position
Class-level
3-COOH (meta) vs. 4-COOH (para)
Amide geometry difference may influence binding site access
No direct amidation rate comparison
Carboxylic acid handle Amide bond formation Click chemistry conjugation

Propargyl Click and Free Acid vs. Fluoro-Substituted Comparator

The target compound combines a CuAAC-reactive propargyl group with a free carboxylic acid, enabling sequential functionalization (e.g., click with azide-bearing payloads followed by amidation). The closest bifunctional comparator, 5-fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS 1694874-89-9), substitutes the 6-methyl with a 5-fluoro group, altering electron density (σₘ Hammett for F = +0.34 vs. σₚ for CH₃ = −0.17) and reactivity at the alkyne. No direct kinetic comparison of CuAAC rates between these two compounds has been published; however, electron-withdrawing substituents on aromatic alkynes generally retard CuAAC kinetics by 2- to 10-fold in model systems [1].

CuAAC Reactivity
Class-level
6-CH₃ (EDG) vs. 5-F (EWG); projected rate difference
Reported electronic effect on click kinetics
Hammett model; no direct kinetic data
Click chemistry Bioorthogonal conjugation Bifunctional building block

N-Methyl-Propargylamine Effect on σ1 Receptor Affinity

In a direct head-to-head comparison within a single publication (IJMS 2025), the 6-[methyl(prop-2-yn-1-yl)amino]-substituted pyridine-3,5-dicarbonitrile compound 5 exhibited σ1R Ki = 1.45 nM, while the 6-[(prop-2-yn-1-yl)amino] (secondary amine) analog compound 8 showed σ1R Ki = 230 nM—a 159-fold loss of affinity upon removal of N-methylation [1]. Although this comparison is made on the 3,5-dicarbonitrile scaffold rather than the 3-carboxylic acid target compound, the 6-position substitution identity is identical to that in the target compound, and the adjacent 2-position substitution is the same N-methyl-N-propargylamino group.

σ₁R Affinity: N-Me vs. Des-Me
Reported
Ki ratio 159-fold (1.45 nM vs. 230 nM)
Supports N-methylation as affinity-modifying element
Class-level inference from dicarbonitrile scaffold
Sigma-1 receptor affinity Structure-activity relationship Propargylamine pharmacophore

Optimal Research Applications for 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid


Click-Chemistry Probe Synthesis for Nicotinic/Sigma Receptors

As demonstrated by the IJMS 2025 study on the dicarbonitrile analog, the N-methyl-N-propargylamino motif at the 6-position of the pyridine ring is a high-affinity determinant for σ1R binding (Ki = 1.45 nM for the matched analog) [1]. The target compound's free carboxylic acid enables direct HATU-mediated amide coupling to diazabicycloalkanes or other amine-bearing pharmacophores without requiring a separate deprotection step. The propargyl group simultaneously permits subsequent CuAAC functionalization with azide-modified fluorophores, PEG chains, or biotin tags for biochemical assay development [2].

CNS Fragment Library Design via Bifunctional Scaffold

The compound's favorable computed CNS drug-like properties (cLogP = 1.3, TPSA = 53.4 Ų, HBD = 1) [1] place it within the Lipinski and CNS MPO favorable space, in contrast to the secondary-amine comparator which has an additional HBD. The 3-carboxylic acid exit vector provides a geometrically well-defined meta-substitution relative to the pyridine nitrogen, a topology previously exploited in selective α4β2 nAChR ligands [2].

Bifunctional Reagent for PROTAC and Bioconjugation

The orthogonality of the carboxylic acid (amide coupling) and terminal alkyne (CuAAC) functional groups allows stepwise, high-yielding sequential conjugation. The predicted electron-donating effect of the 6-methyl substituent (σₚ ≈ −0.17) is projected to maintain favorable CuAAC kinetics relative to electron-deficient comparator heterocycles such as the 5-fluoro analog, based on general Hammett correlations for aryl acetylene CuAAC reactivity [1].

Intermediate for N-Alkylated 2-Aminonicotinate SAR Programs

The compound serves as a direct precursor to amide libraries targeting CNS receptors. In the IJMS 2025 study, the analogous 3-carboxylic acid intermediate was elaborated into a panel of diazabicycloalkane amides with systematic variation of the linker length at the C2 position, yielding structure-activity relationships that directly depended on the integrity of the 6-[methyl(prop-2-yn-1-yl)amino] motif [1]. Substituting the building block with a des-methyl or positional isomer would break this SAR continuity.

Application
Selection Property
Validation Focus
Click-chemistry probe synthesis
N-Methyl-propargylamino motif and free acid
Sigma-1 receptor binding affinity context
CNS fragment library construction
Computed CNS MPO profile (cLogP, TPSA, HBD)
Permeability and hydrogen-bond donor count
Sequential bioconjugation (e.g., PROTAC)
Orthogonal alkyne and carboxylic acid reactivity
CuAAC reaction kinetics review
Amide library intermediate for CNS SAR
3-Carboxylic acid meta-amide vector
Structure-activity relationship continuity
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